C-Reactive Protein (CRP) (201-206) is a hexapeptide derived from the C-terminus of the native C-Reactive Protein (CRP). CRP is an acute-phase protein found in human blood plasma, whose levels rise drastically during inflammation. While the full CRP molecule is composed of 206 amino acids arranged in a cyclic pentameric structure, the CRP (201-206) fragment represents the final six amino acids. The sequence of this peptide is Lysine-Proline-Glutamine-Leucine-Tryptophan-Proline [, , , ].
C-Reactive Protein synthesis occurs primarily in hepatocytes and is regulated by inflammatory cytokines. The production is initiated by the signaling pathways activated by these cytokines, leading to transcriptional upregulation of C/EBPβ and C/EBPδ, which are key transcription factors involved in this process. The synthesis of C-Reactive Protein can increase dramatically within hours following tissue injury or infection, making it an important acute-phase reactant .
C-Reactive Protein exhibits a unique molecular structure characterized by its pentameric arrangement. Each subunit consists of two β-pleated sheets, forming a discoidal shape that facilitates its biological functions.
C-Reactive Protein participates in several biochemical reactions, primarily involving its binding to various ligands. It recognizes altered self-molecules and foreign pathogens through pattern recognition.
C-Reactive Protein functions as an opsonin, marking pathogens and damaged cells for destruction by immune cells. It binds to phosphocholine on microbial surfaces and apoptotic cells, triggering complement activation and promoting phagocytosis.
C-Reactive Protein is characterized by several physical and chemical properties that contribute to its functionality as an acute-phase reactant.
C-Reactive Protein serves various scientific and clinical purposes:
C-reactive protein exists in distinct quaternary states that dictate its functional duality in inflammation. These isoforms exhibit unique structural organizations, stability mechanisms, and biological activities.
Pentameric CRP (pCRP) is characterized by five identical 23 kDa subunits arranged in cyclic symmetry (C5) around a central pore, forming a discoid structure approximately 115 kDa in molecular weight [1] [2]. This native conformation is stabilized by numerous electrostatic and hydrophobic interactions between subunits. Each subunit contains a calcium-binding pocket on the B-face (recognition face) that accommodates two calcium ions, which are essential for maintaining structural integrity and ligand-binding capability [1]. The calcium-dependent phosphocholine (PC) binding occurs via specific residues (Phe66 and Glu81) positioned approximately 0.4 nm from the calcium ions, facilitating hydrophobic interactions with PC methyl groups and electrostatic interactions with the choline nitrogen [1] [2]. The A-face (effector face) contains a single α-helix that mediates interactions with complement component C1q and Fcγ receptors, though these binding sites remain cryptic in the intact pentamer [6].
Monomeric CRP (mCRP) represents a fundamentally rearranged conformation generated through the dissociation of pCRP subunits. This transition involves disruption of the pentameric symmetry and exposure of previously buried hydrophobic regions [5] [6]. The process is initiated when pCRP binds to cell-derived microvesicles or damaged membranes, leading to structural loosening without immediate dissociation (pCRP* intermediate). Subsequent membrane insertion exposes the cholesterol-binding domain (residues 35-47) and induces complete dissociation into mCRP subunits [5]. Unlike pCRP, mCRP is characterized by loss of calcium-dependent PC binding, markedly reduced aqueous solubility, and exposure of neoepitopes—particularly within the C-terminal region (residues 199-206) [6]. This conformation exhibits strong proinflammatory bioactivity through enhanced complement activation and Fcγ receptor interactions [5].
The pCRP conformation represents a metastable intermediate during the pCRP-to-mCRP transition. This state maintains pentameric symmetry while expressing mCRP-specific neoepitopes, detectable by conformation-specific antibodies (9C9, 3H12) [6]. Biochemically, pCRP* forms when pCRP binds to lysophosphatidylcholine (LPC)-enriched microvesicles shed from activated cells (monocytes, platelets). This interaction occurs through the PC-binding site but induces structural changes that expose the complement-binding site on the A-face without subunit dissociation [6]. pCRP* constitutes the predominant CRP species in human inflamed tissues and serves as a critical platform for local complement activation. It exhibits enhanced retention at inflammatory sites compared to circulating pCRP and functions as a precursor for complete dissociation into mCRP upon membrane integration [6].
Table 1: Structural and Functional Characteristics of CRP Isoforms
Property | pCRP | pCRP* | mCRP |
---|---|---|---|
Molecular Weight | ~115 kDa (pentamer) | ~115 kDa (pentamer) | ~23 kDa (monomer) |
Symmetry | Cyclic C5 | Perturbed C5 | None |
Calcium Dependence | Required for stability & ligand binding | Partially retained | Lost |
PC Binding | Yes (B-face) | Weakened | No |
Neoepitope Exposure | None | Residues 199-206 exposed | Residues 199-206 exposed |
Complement Activation | Minimal | Strong (classical pathway) | Strong (alternative pathway) |
Solubility | High (plasma protein) | Moderate | Low (membrane-associated) |
Primary Bioactivity | Weak anti-inflammatory | Proinflammatory | Strong proinflammatory |
The C-terminal region of CRP, particularly residues 199-206, undergoes dramatic conformational changes during isoform transitions, dictating functional outcomes in inflammation.
The sequence 199-206 (Pro-Ala-Trp-Asp-Trp-Val-Phe-Ala) constitutes a cryptic immunodominant epitope that becomes exposed only in mCRP and pCRP* conformations [6]. In pCRP, this segment is buried at subunit interfaces through hydrophobic interactions and hydrogen bonding. Upon dissociation, the rearrangement exposes these residues, creating a solvent-accessible loop recognized by conformation-specific antibodies [6]. Biophysical studies reveal that the exposed 199-206 epitope directly mediates mCRP binding to complement factor H (regulatory protein), contributing to localized complement dysregulation [5]. Additionally, the hydrophobic residues (Trp201, Trp203, Phe205) in this sequence facilitate mCRP anchoring to lipid rafts in cell membranes, triggering proinflammatory signaling through Fcγ receptors [5] [6].
Each pCRP subunit coordinates two calcium ions through a conserved binding pocket formed by residues 62-64, 66, 138-148, and 174-176 [1] [2]. The pocket adopts a helix-loop-helix topology where calcium coordination occurs via backbone carbonyls and side-chain carboxylates (Asp60, Asn61, Glu138, Asp140). Molecular dynamics simulations reveal that calcium binding stabilizes the PC-binding site by maintaining the geometry of key residues (Phe66, Glu81) [1]. Upon calcium depletion, the pocket undergoes collapse, triggering large-scale quaternary reorganization into decameric structures (two stacked pentamers) and loss of PC-binding capability [1] [2]. This calcium-dependent structural plasticity underpins CRP’s ability to switch between ligand-recognition and effector functions during inflammation.
Each CRP subunit contains a single conserved disulfide bond between Cys36 (β-strand 1) and Cys97 (β-strand 4) that is critical for structural integrity [1]. X-ray crystallography shows this disulfide bond forms early during subunit folding, constraining the relative positions of six β-strands and facilitating proper protomer assembly [1]. Reduction of this bond destabilizes the subunit fold, accelerates pentamer dissociation, and promotes mCRP formation. Notably, the Cys36-Cys97 linkage remains intact in both pCRP and mCRP conformations but experiences altered solvent exposure during transition. In pCRP, the disulfide is partially buried within the subunit core, whereas in mCRP, the bond becomes solvent-exposed due to tertiary rearrangement [1] [5].
Table 2: Functional Residue Clusters in CRP Structure
Functional Site | Key Residues | Structural Role | Functional Consequence |
---|---|---|---|
PC-Binding Pocket | Phe66, Glu81, Asp140 | Calcium coordination; PC head-group binding | Pathogen recognition; Microvesicle binding |
Calcium-Binding Site | Asp60, Asn61, Glu138, Asp140 | Maintains pocket geometry; Stabilizes β-sheets | Controls ligand affinity & oligomeric stability |
C1q-Binding Site | Glu88, Tyr175, Arg112 | Located on A-face α-helix; Cryptic in pCRP | Classical complement pathway activation |
Neoepitope (199-206) | Trp201, Trp203, Phe205 | Hydrophobic membrane anchor; Epitope exposure | Complement regulation; FcγR interactions |
Disulfide Bond | Cys36-Cys97 | Stabilizes subunit fold; Links β-strands 1-4 | Controls dissociation kinetics |
Advanced structural biology methods have elucidated atomic details of CRP conformations, transitions, and ligand interactions.
X-ray crystallography has provided foundational insights into CRP structure at resolutions reaching 2.0 Å. Key structures include:
These structures established that CRP ligand specificity arises from precise spatial organization rather than sequence alone. However, crystallization favors low-energy states, potentially missing transient conformations relevant to pCRP* and dissociation intermediates [1] [2].
Cryo-EM overcomes crystallization limitations by imaging vitrified CRP samples. Single-particle analysis (SPA) at ~3.5 Å resolution revealed perfect C5 symmetry in solution, contrasting crystallographic models showing asymmetric pentagons [1] [3]. Cryo-ET enabled visualization of CRP-complement interactions in near-native states, demonstrating that CRP activates C1 through tetrameric assembly rather than hexameric platforms as previously hypothesized [1] [6] [7]. Specifically, Cryo-ET of CRP-PC-C1 complexes showed rectangular tetrameric CRP platforms binding C1q globular heads, providing direct evidence for complement activation mechanism [1] [6]. Cryo-ET also visualized pCRP* bound to microvesicles in human tissues, confirming its predominance in inflamed environments [6].
Molecular dynamics (MD) simulations and Gaussian Network Models (GNM) have probed conformational transitions inaccessible to experimental methods. All-atom MD simulations (≥100 ns duration) revealed that:
Coarse-grained models simulated full pCRP-to-mCRP transition over microsecond timescales, identifying pCRP* as a metastable state with partial neoepitope exposure but retained pentameric contacts [4] [8]. Markov state models further predicted that 1,6-bis(phosphocholine)-hexane (1,6-bis-PC) stabilizes pCRP by occupying PC-binding sites and sterically blocking membrane interactions [6] [8]. These computational insights guide therapeutic strategies targeting CRP conformational transitions.
CAS No.: 15751-45-8
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